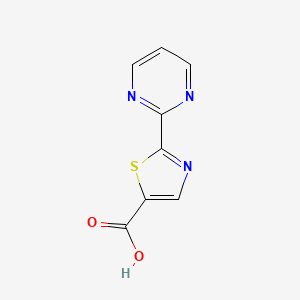

2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)5-4-11-7(14-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXDMOYYUDZFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of the Pyrimidinyl-Thiazole Scaffold

An In-Depth Technical Guide to 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a validated synthetic pathway with detailed experimental protocols, and discuss its potential as a scaffold in modern drug discovery, grounded in authoritative scientific principles.

The fusion of pyrimidine and thiazole rings into a single molecular entity creates a scaffold with considerable potential in drug development. Both heterocycles are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] Similarly, the pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA, and is a key component in many therapeutic agents.

The strategic combination of these two moieties in this compound results in a molecule with a unique electronic and steric profile, making it a valuable building block for creating targeted therapies. The carboxylic acid group at the 5-position of the thiazole ring provides a crucial handle for further chemical modification, enabling the synthesis of amides, esters, and other derivatives to modulate pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties and Molecular Characteristics

A precise understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₅N₃O₂S | [3] |

| Molecular Weight | 207.21 g/mol | [3] |

| CAS Number | 1014630-98-8 | [3] |

| Canonical SMILES | O=C(C1=CN=C(C2=NC=CC=N2)S1)O | [3] |

| Hazard Statements | H302, H315, H319, H335 | [3] |

The molecular weight of 207.21 g/mol is a critical parameter for all stoichiometric calculations in synthesis and for quantitative analysis in bioassays. The compound's structure, featuring multiple nitrogen atoms and a carboxylic acid group, suggests a moderate polarity and the potential for hydrogen bonding, which will influence its solubility and interactions with biological targets.

Synthesis and Mechanistic Insights

The construction of the 2-(pyrimidin-2-yl)thiazole core is most effectively achieved through a modified Hantzsch thiazole synthesis, a classic and reliable method for forming the thiazole ring.[1] This pathway involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Pathway

The synthesis can be logically envisioned in two primary stages:

-

Preparation of the key intermediate, pyrimidine-2-carboximidothioate.

-

Hantzsch condensation to form the final thiazole ring.

A plausible and efficient route starts from commercially available pyrimidine-2-carboxamidine, which is converted to the corresponding thioamide. This intermediate then undergoes cyclization with an ethyl 2-chloro-3-oxopropanoate, followed by hydrolysis to yield the target carboxylic acid.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative methodology. Researchers should perform their own optimization and safety assessments.

Materials:

-

Pyrimidine-2-carbothioamide

-

Ethyl 2-chloro-3-oxopropanoate

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol (EtOH), Anhydrous

-

Lithium Hydroxide (LiOH)

-

Hydrochloric Acid (HCl), 1M

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), Anhydrous

-

Round-bottom flasks, reflux condenser, magnetic stirrer, and standard laboratory glassware.

Step 1: Synthesis of Ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate (Hantzsch Condensation)

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrimidine-2-carbothioamide (1.0 eq) and anhydrous ethanol (10 volumes).

-

Stir the mixture to achieve a suspension. Add sodium bicarbonate (1.5 eq).

-

To this stirring suspension, add ethyl 2-chloro-3-oxopropanoate (1.1 eq) dropwise at room temperature.

-

Causality: The base (NaHCO₃) facilitates the reaction by deprotonating the thioamide, increasing its nucleophilicity to attack the α-halocarbonyl compound, and neutralizes the HCl byproduct. Ethanol serves as a suitable polar protic solvent.

-

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the resulting residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude ester.

-

Self-Validation: The product can be purified by column chromatography on silica gel. The structure and purity should be confirmed by ¹H NMR and LC-MS analysis.

-

Step 2: Hydrolysis to this compound

-

Dissolve the crude ethyl ester from the previous step in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 ratio).

-

Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously at room temperature for 2-4 hours.

-

Causality: LiOH is a strong base that saponifies the ester to its corresponding carboxylate salt. The reaction is typically rapid at room temperature.

-

-

Monitor the hydrolysis by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH ~2-3 by the slow addition of 1M HCl. A precipitate should form.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

-

Self-Validation: The final product's identity and purity should be rigorously confirmed by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

-

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of novel therapeutics. The thiazole core is a known bioisostere of various functional groups and can engage in crucial hydrogen bonding and π-stacking interactions within enzyme active sites.[2]

Potential Therapeutic Areas:

-

Kinase Inhibition: Many kinase inhibitors incorporate heterocyclic systems. The pyrimidinyl-thiazole core can be elaborated to target the ATP-binding site of various kinases implicated in cancer and inflammatory diseases.

-

Antimicrobial Agents: Thiazole derivatives have a long history as antibacterial and antifungal agents.[2] Modifications of the core structure could lead to new compounds that overcome existing resistance mechanisms.

-

Antiviral Therapeutics: The structural motifs present are found in compounds with antiviral activity, such as the HIV protease inhibitor Ritonavir, which contains a thiazole ring.[1]

The carboxylic acid functional group is particularly advantageous, serving as an anchor point for library synthesis via amide coupling. This allows for the rapid generation of a diverse set of derivatives to explore the structure-activity relationship (SAR) around this core, a critical step in lead optimization.

Conclusion

This compound, with a molecular weight of 207.21 g/mol , is more than a simple chemical compound; it is a highly versatile and promising platform for medicinal chemistry. Its synthesis is achievable through robust and well-understood chemical transformations like the Hantzsch reaction. The strategic combination of the pyrimidine and thiazole heterocycles provides a foundation for designing novel molecules with the potential to address a wide range of therapeutic challenges. This guide provides the foundational knowledge for researchers to synthesize, modify, and explore the full potential of this valuable chemical entity.

References

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google P

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.

- A Systematic Review On Thiazole Synthesis And Biological Activities.

- Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer tre

- 1014630-98-8|this compound - BLDpharm.

- A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das

Sources

A Technical Guide to the Spectral Analysis of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid

This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the heterocyclic compound 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid. While complete, experimentally verified spectral data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive analysis. This guide is intended for researchers, scientists, and professionals in drug development who are working with similar molecular scaffolds.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a thiazole-5-carboxylic acid moiety. The structural combination of pyrimidine and thiazole rings is of significant interest in medicinal chemistry, as these individual heterocycles are present in numerous biologically active compounds.[1] The carboxylic acid group provides a handle for further chemical modifications, making it a potentially valuable building block in drug discovery.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Key Molecular Properties:

| Property | Value | Source |

|---|---|---|

| CAS Number | 1014630-98-8 | [2] |

| Molecular Formula | C₈H₅N₃O₂S | [2] |

| Molecular Weight | 207.21 g/mol |[2] |

Predicted ¹H NMR Spectral Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, is expected to show distinct signals for the protons on the pyrimidine and thiazole rings, as well as the carboxylic acid proton.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrument Setup: Use a standard NMR spectrometer, for example, a 400 or 500 MHz instrument.[3]

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. The chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).

Figure 2: A generalized workflow for acquiring an NMR spectrum.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-4' (Pyrimidine) | ~8.9 | Doublet | ~2.5 | Protons on pyrimidine rings are typically deshielded due to the electron-withdrawing nature of the nitrogen atoms.[4] |

| H-6' (Pyrimidine) | ~8.9 | Doublet | ~2.5 | Equivalent to H-4' due to symmetry. |

| H-5' (Pyrimidine) | ~7.5 | Triplet | ~2.5 | Coupled to both H-4' and H-6'. |

| H-4 (Thiazole) | ~8.2 | Singlet | - | The proton on the thiazole ring is in a different electronic environment and is expected to appear as a singlet. |

| -COOH | >12 | Broad Singlet | - | The chemical shift of carboxylic acid protons is highly variable and concentration-dependent; they often appear as a broad singlet.[5] |

Predicted ¹³C NMR Spectral Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

The sample preparation and instrument setup are similar to that of ¹H NMR. The acquisition parameters are adjusted for the ¹³C nucleus, often requiring a larger number of scans to achieve a good signal-to-noise ratio.

Predicted ¹³C NMR Chemical Shifts:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C-2' (Pyrimidine) | ~160 | Carbon attached to two nitrogen atoms is significantly deshielded. |

| C-4', C-6' (Pyrimidine) | ~158 | Aromatic carbons adjacent to nitrogen atoms. |

| C-5' (Pyrimidine) | ~122 | Aromatic carbon in the pyrimidine ring. |

| C-2 (Thiazole) | ~165 | Carbon in the thiazole ring attached to the pyrimidine ring. |

| C-4 (Thiazole) | ~125 | Aromatic carbon in the thiazole ring. |

| C-5 (Thiazole) | ~145 | Carbon attached to the carboxylic acid group. |

| -COOH | ~162 | Carboxylic acid carbons are typically found in this region. |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which would likely produce a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated molecular ion [M-H]⁻ in negative ion mode.[6]

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

Figure 3: A simplified workflow for obtaining a mass spectrum.

Predicted Mass Spectrum:

-

Molecular Ion: The exact mass of this compound is 207.0157. In a high-resolution mass spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 208.0230, and the deprotonated molecule [M-H]⁻ would be observed at m/z 206.0084.

-

Major Fragmentation Pathways: The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for similar structures involve the loss of small, stable molecules.[7][8]

Conclusion

This technical guide provides a detailed predictive analysis of the NMR and MS spectral data for this compound. By leveraging fundamental principles of spectroscopy and drawing comparisons with structurally related molecules, we have outlined the expected chemical shifts, coupling constants, and fragmentation patterns. These predictions offer a valuable resource for the identification and characterization of this compound and can guide the interpretation of experimentally acquired data. The provided protocols for data acquisition serve as a practical starting point for researchers in the field.

References

- U.S. Patent No. 7,408,069 B2. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2021). ACS Publications. Retrieved from [Link]

-

¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[2][11][12]triazole-3-carboxylic acid ethyl ester. (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2013). ResearchGate. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2013). International Journal of Organic Chemistry. Retrieved from [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2017). MDPI. Retrieved from [Link]

-

The ¹H & ¹³C NMR spectra of thiazole derivative 10d. (n.d.). ResearchGate. Retrieved from [Link]

-

Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). PubMed. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-, ethyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-N-(5-chloro-4-(trifluoromethyl)pyridin-2-yl)thiazole-5-carboxamide. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). PMC. Retrieved from [Link]

-

Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2003). ResearchGate. Retrieved from [Link]

-

Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2021). MDPI. Retrieved from [Link]

-

Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2019). MDPI. Retrieved from [Link]

-

2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (2021). NIH. Retrieved from [Link]

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1014630-98-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. article.sapub.org [article.sapub.org]

- 9. Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: Leveraging 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid as a Strategic Intermediate in Drug Discovery

Abstract

The convergence of privileged heterocyclic scaffolds into a single molecular entity offers a powerful strategy in modern medicinal chemistry. The 2-(pyrimidin-2-yl)thiazole core represents one such amalgamation, combining the rich hydrogen-bonding capabilities of pyrimidine with the versatile and biologically significant thiazole ring. This document provides an in-depth guide for researchers and drug development professionals on the synthesis, handling, and strategic application of 2-(Pyrimidin-2-yl)thiazole-5-carboxylic acid, a highly valuable and versatile intermediate for constructing complex molecular architectures, particularly in the realm of targeted therapies like kinase inhibitors. We present detailed, field-tested protocols, explain the causal logic behind experimental choices, and illustrate key workflows and concepts through structured diagrams and data tables.

Introduction: The Strategic Value of the Pyrimidine-Thiazole Scaffold

Heterocyclic compounds form the bedrock of medicinal chemistry, with pyrimidine and thiazole rings being particularly prominent.[1] The pyrimidine ring is a cornerstone of nucleobases and is frequently employed in drug design to mimic hinge-binding interactions within the ATP-binding pocket of kinases.[2] The thiazole ring is another "privileged" scaffold, found in numerous FDA-approved drugs and noted for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4]

The fusion of these two motifs into the 2-(pyrimidin-2-yl)thiazole framework creates a compact, rigid, and feature-rich scaffold. The addition of a carboxylic acid at the thiazole's 5-position transforms it into an exceptionally versatile building block, This compound (1) . This intermediate provides three key strategic connection points for molecular elaboration:

-

Pyrimidine Ring: The nitrogen atoms serve as potent hydrogen bond acceptors, crucial for anchoring the molecule to biological targets.

-

Thiazole Ring: Acts as a stable, bioisosterically relevant linker that properly orients appended functionalities.

-

Carboxylic Acid: A versatile chemical handle for forming robust amide bonds, enabling the exploration of vast chemical space through coupling with diverse amine libraries.

This guide will detail the synthesis of this key intermediate and provide robust protocols for its subsequent use in drug development workflows.

Synthesis and Purification of the Core Intermediate

A robust and scalable synthesis of the target intermediate is paramount. The most logical and widely applicable approach is a variation of the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-halocarbonyl compound.[5] This method is reliable and proceeds through well-understood mechanisms.

Synthetic Workflow Overview

The synthesis is proposed as a two-step process starting from commercially available pyrimidine-2-carbonitrile. First, the nitrile is converted to the corresponding thioamide. Second, this thioamide is cyclized with an ethyl 2-chloroacetoacetate equivalent, followed by saponification of the resulting ester to yield the target carboxylic acid.

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Supplier | Grade | Notes |

| Pyrimidine-2-carbonitrile | Commercial Vendor | ≥98% | Starting material |

| Sodium Hydrosulfide (NaHS) | Commercial Vendor | Hydrate, Technical | Source of sulfur |

| Magnesium Chloride (MgCl₂) | Commercial Vendor | Anhydrous, ≥98% | Lewis acid catalyst |

| N,N-Dimethylformamide (DMF) | Commercial Vendor | Anhydrous, ≥99.8% | Solvent |

| Ethyl 2-chloro-3-oxobutanoate | Commercial Vendor | ≥97% | α-halocarbonyl component |

| Ethanol (EtOH) | Commercial Vendor | 200 proof, absolute | Solvent |

| Lithium Hydroxide (LiOH) | Commercial Vendor | Monohydrate, ≥98% | Base for saponification |

| Tetrahydrofuran (THF) | Commercial Vendor | Reagent Grade | Co-solvent for saponification |

| Hydrochloric Acid (HCl) | Commercial Vendor | 2 M Aqueous Solution | For acidification/precipitation |

Step-by-Step Procedure:

Part A: Synthesis of Pyrimidine-2-carbothioamide

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add anhydrous magnesium chloride (1.2 eq). Purge the flask with nitrogen.

-

Reagent Addition: Add anhydrous DMF (100 mL) followed by pyrimidine-2-carbonitrile (1.0 eq). Stir the mixture to dissolve the solids.

-

Reaction: Carefully add sodium hydrosulfide hydrate (1.5 eq) portion-wise. An exotherm may be observed.

-

Heating: Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

-

Isolation: A yellow precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum to yield Pyrimidine-2-carbothioamide. The product can be used in the next step without further purification.

Part B: Synthesis of this compound (1)

-

Cyclization Setup: In a 500 mL round-bottom flask, suspend the crude Pyrimidine-2-carbothioamide (1.0 eq) from the previous step in absolute ethanol (200 mL).

-

Reagent Addition: Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. The reaction should become a clear solution before a new precipitate may form. Monitor by TLC.

-

Saponification: After cooling to room temperature, add a solution of lithium hydroxide monohydrate (3.0 eq) in water (50 mL) and THF (50 mL) directly to the reaction flask.

-

Hydrolysis: Stir the mixture vigorously at room temperature for 2-4 hours until the ester starting material is fully consumed (as monitored by TLC or LC-MS).

-

Purification & Isolation:

-

Reduce the solvent volume by approximately half using a rotary evaporator.

-

Cool the remaining aqueous solution in an ice bath.

-

Slowly acidify the solution to pH ~3-4 by adding 2 M HCl (aq). A precipitate will form.

-

Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 30 mL) and a small amount of cold diethyl ether to aid in drying.

-

Dry the solid in a vacuum oven at 40-50 °C to yield This compound (1) as a solid.

-

Characterization & Quality Control

A self-validating protocol requires rigorous characterization to confirm the identity and purity of the intermediate before its use in subsequent steps.

| Analysis Method | Expected Result | Purpose |

| ¹H NMR | Characteristic peaks for pyrimidine and thiazole protons. A broad singlet for the carboxylic acid proton (>12 ppm). | Confirms molecular structure. |

| LC-MS | A single major peak with the correct mass-to-charge ratio [M+H]⁺. Purity should be >95%. | Assesses purity and confirms molecular weight. |

| Melting Point | A sharp, defined melting range. | A rapid indicator of purity. |

| FTIR | Strong C=O stretch for the carboxylic acid (~1700 cm⁻¹), broad O-H stretch (~2500-3300 cm⁻¹). | Confirms presence of key functional groups. |

Application Protocol: Amide Bond Formation

The carboxylic acid moiety is an ideal handle for diversification. Standard amide coupling is the most common and powerful transformation for this intermediate. The use of modern coupling reagents like HATU is recommended for its high efficiency, mild conditions, and suppression of side reactions.

General Amide Coupling Workflow

Caption: Standard workflow for HATU-mediated amide coupling.

Detailed Protocol for Amide Coupling

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen as the coupling reagent due to its high reactivity and low rate of epimerization for chiral amines. DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the HCl generated. DMF is an excellent polar aprotic solvent for this reaction.

Step-by-Step Procedure:

-

Setup: To a dry vial, add this compound (1) (1.0 eq) and the desired primary or secondary amine (1.1 eq).

-

Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.

-

Coupling Reagent: Add HATU (1.2 eq) in one portion. The solution may change color.

-

Reaction: Stir the reaction at room temperature. Monitor progress by LC-MS. Reactions are often complete within 2-4 hours but can be left overnight if necessary.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HATU byproducts), water, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, to yield the final amide product.

Application Case Study: A Scaffold for Kinase Inhibitors

The 2-(pyrimidin-2-yl)thiazole core is an excellent scaffold for developing kinase inhibitors. The pyrimidine nitrogens can form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a common feature of many approved kinase inhibitors.

Caption: Pharmacophore model for a kinase inhibitor using the title scaffold.

The amide moiety, installed using the protocol in Section 3, allows for the introduction of a side chain (R-group) that can be directed into a deeper hydrophobic pocket of the kinase active site, thereby increasing potency and selectivity. For example, coupling the intermediate with an aniline derivative, as seen in the development of drugs like Dasatinib, can provide access to potent inhibitors.[6]

Safety, Handling, and Storage

As a standard laboratory chemical, this compound and its precursors should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or contact with skin and eyes.[8] Thiazole-containing compounds can have strong odors.[9]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and bases.[8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical; it is a strategic tool for accelerating drug discovery. Its rational design combines two privileged heterocycles into a versatile scaffold, and the carboxylic acid handle provides a reliable gateway for library synthesis. The protocols detailed herein offer a robust and reproducible pathway for its synthesis and application, enabling research teams to efficiently construct and evaluate novel drug candidates targeting a wide range of diseases. By understanding the causality behind the synthetic steps and the strategic value of the scaffold's pharmacophoric features, researchers can fully leverage this powerful intermediate in their quest for next-generation therapeutics.

References

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

-

Thiamine - Wikipedia. Wikipedia. [Link]

-

Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health (PMC). [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. Journal of Population Therapeutics & Clinical Pharmacology. [Link]

-

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. MDPI. [Link]

-

Synthesis of pyrimidine‐thiazole derivatives. ResearchGate. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. National Institutes of Health (PMC). [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [Link]

-

Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. Taylor & Francis Online. [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]

-

A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry. Academia.edu. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. (PDF) A Comprehensive Review in Development of Thiazolo[5,4-d]pyrimidines Based Molecules in Medicinal Chemistry [academia.edu]

- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

Application Notes and Protocols for 2-(Pyrimidin-2-yl)thiazole-5-carboxylic Acid in Anticancer Drug Design

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of the 2-(pyrimidin-2-yl)thiazole-5-carboxylic acid scaffold in modern anticancer drug design. Heterocyclic compounds containing thiazole and pyrimidine motifs are foundational in medicinal chemistry, forming the core of numerous clinically approved therapeutics.[1][2] The title compound represents a privileged starting point, merging the established biological relevance of both ring systems into a single, versatile chemical entity. We present a logical workflow, from the synthesis of the core scaffold and its derivatives to detailed protocols for in vitro and in vivo evaluation of their anticancer potential. The causality behind experimental choices is emphasized to provide a field-proven framework for identifying and optimizing novel anticancer agents derived from this promising molecular architecture.

Introduction: The Strategic Value of the Pyrimidine-Thiazole Hybrid Scaffold

The pursuit of novel, effective, and selective anticancer agents is a paramount objective in pharmaceutical research. Heterocyclic scaffolds are a cornerstone of this endeavor, with thiazole and pyrimidine rings being particularly prominent. The thiazole ring is a key component of potent anticancer drugs like the multi-kinase inhibitor Dasatinib, which underscores its value in targeting critical cellular signaling pathways.[1][3][4] Similarly, the pyrimidine ring is a fundamental unit in nucleobases and is found in numerous antimetabolite drugs that interfere with DNA synthesis and cell proliferation.[5]

The hybrid molecule, this compound, offers a unique synthetic advantage. It strategically combines these two pharmacologically significant moieties. The carboxylic acid group at the 5-position of the thiazole ring acts as a versatile chemical handle, allowing for the creation of extensive libraries of derivatives, such as amides and esters. This enables a systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[6] This guide outlines the synthesis of this core scaffold and provides a robust, multi-stage protocol for screening its derivatives to identify lead compounds for cancer therapy.

Synthesis of the Core Scaffold and Derivatives

A reliable synthetic route is the foundation of any drug discovery program. The this compound scaffold can be efficiently constructed using established heterocyclic chemistry principles, primarily the Hantzsch thiazole synthesis.[7][8] This classic method involves the cyclocondensation of a thioamide with an α-halocarbonyl compound.

General Synthetic Workflow

The overall strategy involves preparing pyrimidine-2-carbothioamide and reacting it with an appropriate α-halo-β-ketoester, followed by hydrolysis to yield the target carboxylic acid. The carboxylic acid can then be activated and coupled with various amines to generate a library of amide derivatives.

Caption: Synthetic workflow for the core scaffold and its amide derivatives.

Protocol: Synthesis of this compound

This protocol is a generalized representation based on established methods for similar heterocyclic syntheses.[8][9]

Step 1: Preparation of Pyrimidine-2-carbothioamide from Pyrimidine-2-carbonitrile

-

Setup: In a well-ventilated fume hood, dissolve pyrimidine-2-carbonitrile (1.0 eq) in a solution of pyridine and triethylamine (10:1 v/v).

-

Reaction: Bubble hydrogen sulfide (H₂S) gas through the solution at room temperature for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, purge the solution with nitrogen gas to remove excess H₂S. Pour the reaction mixture into ice-water.

-

Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield pyrimidine-2-carbothioamide.

Step 2: Hantzsch Thiazole Synthesis

-

Setup: To a solution of pyrimidine-2-carbothioamide (1.0 eq) in absolute ethanol, add ethyl 3-chloroacetoacetate (1.1 eq).

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 8-12 hours. Monitor the formation of the thiazole ring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Isolation: Dilute the residue with water and neutralize with a saturated sodium bicarbonate solution. The product, ethyl 2-(pyrimidin-2-yl)thiazole-5-carboxylate, may precipitate or can be extracted with ethyl acetate. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Step 3: Saponification to the Carboxylic Acid

-

Setup: Dissolve the purified ester from Step 2 in a mixture of tetrahydrofuran (THF) and water (3:1).

-

Reaction: Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Work-up: Monitor the hydrolysis by TLC. Once complete, acidify the mixture to pH ~3-4 with 1N HCl.

-

Isolation: Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

Application Notes: A Systematic Approach to Anticancer Evaluation

A hierarchical screening cascade is essential to efficiently identify promising drug candidates while minimizing resource expenditure. This process begins with broad in vitro cytotoxicity screening against a panel of cancer cell lines, followed by more detailed mechanistic assays (e.g., apoptosis, cell cycle) for active compounds. The most promising candidates then advance to in vivo evaluation.

Caption: Hierarchical workflow for anticancer drug screening.

Detailed Protocols: In Vitro Biological Evaluation

The following protocols are foundational and should be optimized for specific cell lines and laboratory conditions.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to an insoluble purple formazan, which can be quantified spectrophotometrically after solubilization.[10][11]

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used to dissolve compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[10]

-

Formazan Formation: Incubate for an additional 2-4 hours at 37°C.[10] Purple precipitate should be visible under a microscope in viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl) to each well.[11]

-

Data Acquisition: Gently pipette to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀) value for each compound.

| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| Control | Doxorubicin | 0.08 | 0.12 | 0.15 |

| Parent | -H | >100 | >100 | >100 |

| DER-01 | 4-Chloro-phenyl | 5.2 | 8.1 | 7.5 |

| DER-02 | 4-Methoxy-phenyl | 15.8 | 22.4 | 18.9 |

| DER-03 | 2,4-Dichloro-phenyl | 1.8 | 3.5 | 2.9 |

| DER-04 | Cyclohexyl | 45.1 | 58.3 | 62.7 |

Table 1: Hypothetical cytotoxicity data for a series of amide derivatives, demonstrating how SAR can be explored. Data is presented as IC₅₀ values.

Apoptosis Detection: Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells with intact membranes but can enter late apoptotic and necrotic cells.[12][13]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, and combine with the supernatant containing floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Analysis: Analyze the samples immediately by flow cytometry.

-

Q1 (Annexin V- / PI+): Necrotic cells

-

Q2 (Annexin V+ / PI+): Late apoptotic cells

-

Q3 (Annexin V- / PI-): Live cells

-

Q4 (Annexin V+ / PI-): Early apoptotic cells

-

Cell Cycle Analysis

Principle: Many anticancer drugs exert their effect by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cell division. Propidium Iodide (PI) stoichiometrically binds to DNA, so the cellular fluorescence intensity is directly proportional to the DNA content. Flow cytometry can then be used to quantify the distribution of cells in different phases of the cell cycle.[15][16]

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

-

Harvesting: Harvest cells as described in the apoptosis protocol.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate for at least 2 hours at 4°C (or overnight).

-

Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[17]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1 phase (2n DNA content), S phase (intermediate DNA content), and G2/M phase (4n DNA content).

Framework for In Vivo Evaluation

Promising candidates from in vitro studies require validation in animal models to assess their efficacy and safety in a more complex biological system.[18] The subcutaneous tumor xenograft model is a standard preclinical approach.[19]

Conceptual Protocol: Subcutaneous Xenograft Model

-

Cell Implantation: Immunocompromised mice (e.g., NOD/SCID or Athymic Nude) are subcutaneously injected with a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) in a medium like Matrigel.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Tumor volume is measured regularly with calipers (Volume = 0.5 x Length x Width²).

-

Randomization & Treatment: Mice are randomized into control (vehicle) and treatment groups. The test compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

-

Monitoring: Monitor tumor volume and animal body weight (as a measure of toxicity) throughout the study.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI).

Conclusion and Future Directions

The this compound scaffold is a highly valuable starting point for the development of novel anticancer therapeutics. Its rational design combines two proven pharmacophores, and the carboxylic acid moiety provides a straightforward path for chemical elaboration and optimization. The systematic application of the protocols detailed in this guide—from synthesis and initial cytotoxicity screening to mechanistic and in vivo studies—provides a robust framework for identifying potent and selective drug candidates. Future work should focus on expanding the derivative library to build a comprehensive SAR and exploring the potential of these compounds to inhibit specific molecular targets, such as kinases or proteins involved in apoptosis and cell cycle regulation.[1][5][20]

References

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

-

Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]

-

Unveiling the anticancer mechanism of 1,2,3-triazole-incorporated thiazole-pyrimidine-isoxazoles: insights from docking and molecular dynamics simulations. (2023). PubMed. [Link]

-

Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]

- US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.).

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). PubMed. [Link]

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Propidium Iodide Cell Cycle Staining Protocol. (n.d.). University of Massachusetts Chan Medical School. [Link]

- US20130030177A1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).

-

Thiazole-containing compounds as therapeutic targets for cancer therapy. (n.d.). ResearchGate. [Link]

-

Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2025). Frontiers. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. [Link]

-

Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). MDPI. [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia. [Link]

-

Anticancer activity of 2,5-substituted thiazolidinone derivatives. (2017). ResearchGate. [Link]

-

Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (n.d.). PubMed Central. [Link]

-

A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. (n.d.). Semantic Scholar. [Link]

-

Synthesis of pyrimidine‐thiazole derivatives. (n.d.). ResearchGate. [Link]

-

Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies. [Link]

-

Targeted synthesis via the structure-activity relationship: Biological evaluation of new 1,2,3-triazoles monoterpene as antitumor agents. (n.d.). DOI. [Link]

-

Thiazole in the targeted anticancer drug discovery. (2019). PubMed. [Link]

-

Dasatinib. (n.d.). Wikipedia. [Link]

-

Synthesis and Biological Evaluation of Thiazolyl-Pyrimidine Hybrids as Potential Antiproliferative Agents With Molecular Docking Insights. (2025). PubMed. [Link]

-

Thiazole-bearing molecules which possess anticancer activity. (n.d.). ResearchGate. [Link]

-

Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Bio. [Link]

-

Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. (n.d.). AACR Journals. [Link]

-

Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

-

A Systematic Review On Thiazole Synthesis And Biological Activities. (n.d.). Kuvempu University. [Link]

- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof. (n.d.).

-

Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Thiazole–Pyrimidine Linked Amide Derivatives. (2021). Taylor & Francis Online. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). The Francis Crick Institute. [Link]

-

A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. (n.d.). ACS Publications. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. (n.d.). National Institutes of Health. [Link]

-

MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

-

Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Georgia. [Link]

-

Xenograft Tumor Assay Protocol. (n.d.). University of California, Los Angeles. [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PubMed Central. [Link]

-

Protocol for Annexin V-FITC apoptosis assay? (2018). ResearchGate. [Link]

Sources

- 1. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]

- 4. Dasatinib - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) | MDPI [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bosterbio.com [bosterbio.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - FR [thermofisher.com]

- 15. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 16. vet.cornell.edu [vet.cornell.edu]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Boc Protection of Aminothiazole Carboxylates

Welcome to the technical support center for the N-Boc protection of aminothiazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals who are navigating the nuances of this critical synthetic transformation. My aim is to provide not just protocols, but a deeper understanding of the underlying chemistry to empower you to troubleshoot and optimize your reactions effectively. The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, and mastering its protection is key to successful downstream applications[1][2].

Understanding the Core Challenge: The Electronic Character of 2-Aminothiazole

The primary challenge in the N-Boc protection of 2-aminothiazole derivatives stems from the electronic nature of the heterocyclic ring. The lone pair of the exocyclic amino group is delocalized into the thiazole ring, which significantly reduces its nucleophilicity. This inherent low reactivity often necessitates more forcing reaction conditions, which can, in turn, lead to side reactions, particularly when an ester functionality is present.

Frequently Asked Questions (FAQs)

Here, we address some of the most common issues encountered during the N-Boc protection of aminothiazole carboxylates.

Q1: My N-Boc protection of ethyl 2-aminothiazole-4-carboxylate is sluggish and gives low yields. What is the likely cause and how can I improve it?

A1: The reduced nucleophilicity of the 2-amino group on the thiazole ring is the most probable reason for the slow reaction. Standard conditions that work well for aliphatic or even other aromatic amines may be insufficient. To enhance the reaction rate and yield, consider the following strategies:

-

Increase the stoichiometry of Boc-anhydride ((Boc)₂O): Using a larger excess of (Boc)₂O (e.g., 1.5 to 3.0 equivalents) can help drive the reaction to completion.

-

Employ a catalyst: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for this transformation. A catalytic amount (5-10 mol%) can significantly accelerate the reaction by forming a more reactive intermediate with (Boc)₂O.

-

Optimize the base and solvent: A common combination is triethylamine (TEA) or diisopropylethylamine (DIPEA) as the base in an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. For particularly stubborn substrates, a stronger, non-nucleophilic base might be beneficial.

-

Elevate the reaction temperature: Gently heating the reaction mixture (e.g., to 40 °C or reflux) can provide the necessary activation energy. However, this should be done with caution to avoid potential side reactions, such as ester hydrolysis.

Q2: I am observing the formation of a significant amount of N,N-di-Boc protected product. How can I prevent this?

A2: The formation of the di-Boc adduct is a common side reaction, especially under forcing conditions or with prolonged reaction times. Here are some strategies to favor mono-Boc protection:

-

Control the stoichiometry: Carefully control the amount of (Boc)₂O used. Start with a smaller excess (e.g., 1.1 to 1.2 equivalents) and monitor the reaction progress closely by TLC or LC-MS.

-

Lower the reaction temperature: Running the reaction at room temperature or even 0 °C can often provide better selectivity for the mono-protected product.

-

Consider alternative reaction conditions: A catalyst-free N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively yield N-t-Boc derivatives without the formation of di-t-Boc side products. This approach could be particularly useful for your substrate.

Q3: My starting material has an ethyl ester, and I am concerned about hydrolysis during the Boc protection. What conditions should I use to minimize this risk?

A3: Ester hydrolysis is a valid concern, especially if the reaction conditions are not carefully controlled. To mitigate this risk:

-

Use anhydrous conditions: Ensure that your solvent and reagents are dry. Water can participate in the hydrolysis of the ester, particularly if the reaction is heated or if acidic or basic conditions are prolonged.

-

Choose your base wisely: While inorganic bases like sodium hydroxide or potassium carbonate can be used for Boc protections, they significantly increase the risk of ester saponification. Stick to organic bases like TEA or DIPEA.

-

Avoid excessive heat and prolonged reaction times: Monitor the reaction closely and work it up as soon as the starting material is consumed to minimize the exposure of the ester to the reaction conditions.

-

Alternative Protecting Group Strategy: If ester hydrolysis remains a persistent issue, you might consider synthesizing the aminothiazole carboxamide first and then performing the N-Boc protection. This circumvents the presence of the ester during the protection step[1].

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems during the N-Boc protection of aminothiazole carboxylates.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Insufficient reactivity of the 2-amino group. 2. Inactive (Boc)₂O (hydrolyzed). 3. Inappropriate solvent or base. | 1a. Increase equivalents of (Boc)₂O (1.5-3.0 eq). 1b. Add catalytic DMAP (5-10 mol%). 1c. Gently heat the reaction (40 °C or reflux), monitoring for side products. 2. Use a fresh bottle of (Boc)₂O. 3. Switch to a different solvent (e.g., THF, acetonitrile) or base (e.g., DIPEA). |

| Formation of N,N-di-Boc Product | 1. Excess (Boc)₂O. 2. Prolonged reaction time or high temperature. | 1. Reduce the amount of (Boc)₂O to 1.1-1.2 equivalents. 2. Run the reaction at a lower temperature (0 °C to RT) and monitor closely. 3. Consider a catalyst-free reaction in water. |

| Ester Hydrolysis | 1. Presence of water. 2. Use of strong inorganic bases. 3. Excessive heating. | 1. Use anhydrous solvents and reagents. 2. Employ organic bases like TEA or DIPEA instead of NaOH or K₂CO₃. 3. Run the reaction at the lowest effective temperature. |

| Complex Mixture of Products | 1. Thiazole ring instability under harsh conditions. 2. Multiple side reactions occurring simultaneously. | 1. Use milder reaction conditions (lower temperature, less excess of reagents). 2. Re-evaluate the overall synthetic strategy. It may be more efficient to introduce the Boc group at a different stage. |

Experimental Protocols

Protocol 1: Standard DMAP-Catalyzed N-Boc Protection

This protocol is a good starting point for the N-Boc protection of aminothiazole carboxylates.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in anhydrous DCM, add TEA (1.5 eq).

-

Add a catalytic amount of DMAP (0.1 eq).

-

To this stirred solution, add a solution of (Boc)₂O (1.2 eq) in anhydrous DCM dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired N-Boc protected aminothiazole carboxylate.

Protocol 2: Catalyst-Free N-Boc Protection in Water

This protocol is an alternative for substrates prone to di-Boc formation.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Ethyl acetate

Procedure:

-

Suspend ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in water.

-

Add (Boc)₂O (1.1 eq) to the suspension.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Visualizing the Process

Reaction Mechanism

Caption: General mechanism of Boc protection.

Troubleshooting Workflow

Caption: Decision tree for troubleshooting.

References

-

Chankeshwara, S. V., & Chakraborti, A. K. (2006). Catalyst-free N-tert-butyloxycarbonylation of amines in water. Organic Letters, 8(15), 3259–3262. [Link]

-

Fakhfakh, M. A., et al. (2003). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2003(12), 143-151. [Link]

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/chempros. Retrieved from [Link]

-

Shafiee, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

Sources

Technical Support Center: Synthesis of 2-(Pyrimidin-2-yl)thiazoles

Welcome to the technical support center for the synthesis of 2-(pyrimidin-2-yl)thiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, ensuring you can achieve optimal yields and purity in your experiments.

Introduction to the Synthesis of 2-(Pyrimidin-2-yl)thiazoles

The most common and direct route to 2-(pyrimidin-2-yl)thiazoles is the Hantzsch thiazole synthesis. This reaction involves the condensation of a pyrimidine-2-carbothioamide with an α-haloketone. While seemingly straightforward, this reaction is often accompanied by side reactions that can significantly impact the yield and purity of the desired product. The presence of the pyrimidine ring, with its multiple nitrogen atoms, introduces a layer of complexity not seen in the synthesis of simpler thiazoles.

This guide will walk you through the potential pitfalls of this synthesis and provide you with the knowledge to navigate them effectively.

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during the synthesis of 2-(pyrimidin-2-yl)thiazoles.

Problem 1: Low or No Yield of the Desired 2-(Pyrimidin-2-yl)thiazole

Question: I am following the standard Hantzsch protocol, but I am getting a very low yield of my target compound, or in some cases, no product at all. What could be the issue?

Answer:

Low or no yield in the Hantzsch synthesis of 2-(pyrimidin-2-yl)thiazoles can be attributed to several factors, ranging from the quality of your starting materials to the specific reaction conditions employed. Let's break down the potential causes and their solutions.

Root Cause Analysis and Solutions:

-

Purity of Starting Materials:

-

Pyrimidine-2-carbothioamide: This starting material can be susceptible to hydrolysis, especially if stored improperly. The presence of the corresponding amide or carboxylic acid will not participate in the thiazole ring formation, thus lowering your yield.

-

Troubleshooting: Always use freshly prepared or high-purity pyrimidine-2-carbothioamide. You can check the purity by melting point analysis or NMR spectroscopy. If you suspect degradation, consider resynthesizing or purifying the thioamide.

-

-

α-Haloketone: These reagents can be unstable and may decompose over time, releasing the free halogen which can lead to a host of side reactions.

-

Troubleshooting: Use freshly opened or purified α-haloketones. If the reagent is old, consider a simple purification step like recrystallization or distillation.

-

-

-

Reaction Conditions:

-

Temperature: While heating is often necessary to drive the reaction to completion, excessive heat can lead to the decomposition of reactants and products, or favor the formation of side products.

-

Troubleshooting: Optimize the reaction temperature. Start with milder conditions (e.g., room temperature or slightly elevated temperatures) and monitor the reaction progress by Thin Layer Chromatography (TLC). Gradually increase the temperature if the reaction is sluggish.

-

-

Solvent: The choice of solvent is crucial as it affects the solubility of your reactants and the reaction rate.

-

Troubleshooting: Ethanol is a common solvent for this reaction. However, if you are experiencing low yields, consider switching to other polar solvents like methanol or isopropanol. In some cases, a higher boiling point solvent like n-butanol might be beneficial, but be mindful of potential side reactions at elevated temperatures.

-

-

-

Reaction Monitoring:

-

It is crucial to monitor the progress of your reaction to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion, while prolonged reaction times can lead to product degradation.

-

Troubleshooting: Use TLC to monitor the consumption of your starting materials and the formation of the product. This will help you identify the point of maximum product formation and prevent unnecessary heating.

-

-

Problem 2: Presence of a Major Impurity with a Similar Polarity to the Product

Question: My reaction seems to have worked, but I am struggling to purify my 2-(pyrimidin-2-yl)thiazole. There is a persistent impurity that co-elutes with my product during column chromatography. What could this impurity be, and how can I get rid of it?

Answer:

The presence of a persistent impurity with similar polarity to your desired product is a common challenge. In the Hantzsch synthesis of 2-(pyrimidin-2-yl)thiazoles, this impurity is often a result of a competing side reaction.

Identifying the Culprit: Potential Side Reactions

-

N-Alkylation of the Pyrimidine Ring: The nitrogen atoms of the pyrimidine ring are nucleophilic and can compete with the thioamide sulfur for the electrophilic α-haloketone. This leads to the formation of an N-alkylated pyrimidine byproduct. This byproduct often has a similar polarity to the desired thiazole, making purification difficult.

-

Mitigation Strategy:

-

Control of Reaction Conditions: Running the reaction at a lower temperature can favor the desired S-alkylation over N-alkylation.

-

pH Control: The nucleophilicity of the pyrimidine nitrogens can be influenced by the pH of the reaction mixture. While not always straightforward to control in non-aqueous solvents, avoiding strongly basic conditions can help minimize this side reaction.

-

-

-

Formation of a Thiazine Byproduct: In some cases, a [3+3] cycloaddition can occur, leading to the formation of a fused thiazine ring system instead of the desired thiazole.

-

Mitigation Strategy: This is often substrate-dependent. If you suspect the formation of a thiazine, you may need to reconsider your synthetic route or explore alternative coupling partners.

-

-

Hydrolysis of the Thioamide: As mentioned earlier, the pyrimidine-2-carbothioamide can hydrolyze to the corresponding amide. This amide can then react with the α-haloketone to form an oxazole byproduct.

-

Mitigation Strategy: Ensure anhydrous reaction conditions. Use dry solvents and protect the reaction from atmospheric moisture.

-

Purification Strategies:

If you are already dealing with the impurity, here are some purification techniques to try:

-

Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing closely related impurities. Experiment with different solvent systems to find one that provides good separation.

-

Preparative HPLC: If column chromatography is not providing adequate separation, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution.

-

Acid-Base Extraction: The basicity of the pyrimidine and thiazole nitrogens can be exploited. You may be able to selectively protonate your product or the impurity and move it into an aqueous layer, thus separating it from the other components.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Hantzsch synthesis of 2-(pyrimidin-2-yl)thiazoles?

A1: The reaction proceeds through a well-established mechanism:

-

Nucleophilic Attack: The sulfur atom of the pyrimidine-2-carbothioamide acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone.

-

Cyclization: The nitrogen atom of the thioamide then attacks the carbonyl carbon of the former ketone, forming a five-membered ring intermediate.

-

Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

Q2: Are there any alternative methods for synthesizing 2-(pyrimidin-2-yl)thiazoles?

A2: While the Hantzsch synthesis is the most common, other methods exist, although they may be less direct. These include:

-

Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to form the bond between a pre-functionalized pyrimidine and a thiazole ring.

-

Condensation of other pyrimidine derivatives: Certain activated pyrimidine derivatives can be condensed with reagents that provide the C-S-C fragment of the thiazole ring.

Q3: How can I confirm the structure of my final product and any isolated byproducts?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

-

NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the connectivity of atoms in your molecule.

-

Mass Spectrometry (MS): This will confirm the molecular weight of your compound.

-

Infrared (IR) Spectroscopy: This can help identify key functional groups.

-

X-ray Crystallography: If you can obtain a single crystal of your compound, this technique provides the definitive three-dimensional structure.

Data Presentation

The following table summarizes the effect of different reaction conditions on the yield of a model synthesis of 2-(pyrimidin-2-yl)-4-phenylthiazole.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | Reflux | 6 | 65 |

| 2 | Methanol | Reflux | 8 | 58 |

| 3 | n-Butanol | Reflux | 4 | 72 |

| 4 | Ethanol | 50 | 12 | 75 |

| 5 | Ethanol | Room Temp | 24 | 45 |

Note: Yields are for isolated, purified product.

Experimental Protocols

General Procedure for the Synthesis of 2-(Pyrimidin-2-yl)thiazoles:

-

To a solution of pyrimidine-2-carbothioamide (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol), add the α-haloketone (1.0-1.2 eq).

-

Stir the reaction mixture at the desired temperature (e.g., 50 °C or reflux) and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualization of Reaction Mechanisms and Troubleshooting

Hantzsch Thiazole Synthesis Mechanism:

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Troubleshooting Low Yield:

Caption: A workflow for troubleshooting low yields in the synthesis.

Potential Side Reaction: N-Alkylation

Caption: Competing N-alkylation side reaction.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Bradsher, C. K. (1957). The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives. Journal of the American Chemical Society, 79(14), 3853–3853.

- Metzger, J. V. (Ed.). (2003).

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

-

Erian, A. W. (1993). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-845. [Link]

- Potts, K. T. (1984). The Chemistry of Heterocyclic Compounds, Triazoles, Tetrazoles, and Other Azolyl-Azoles. Journal of the American Chemical Society, 106(13), 3987–3987.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.

- Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing pyrimidine nucleus. European Journal of Medicinal Chemistry, 45(4), 1323-1331.

- El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2000).

- Sharma, V., Kumar, P., & Pathak, D. (2010). Synthesis and biological evaluation of some new 2-amino-4-aryl-5-(arylazo)thiazole derivatives. Acta Poloniae Pharmaceutica, 67(3), 247-252.

Validation & Comparative